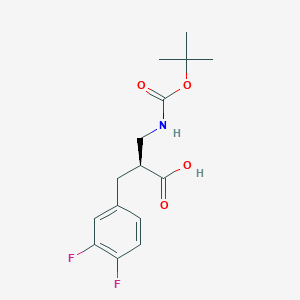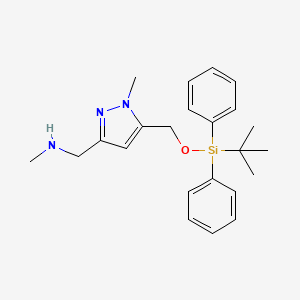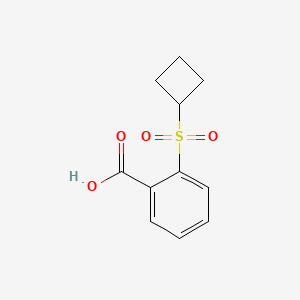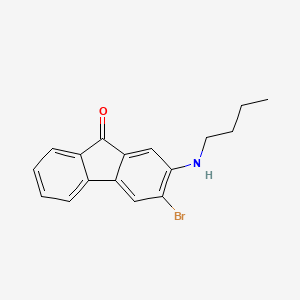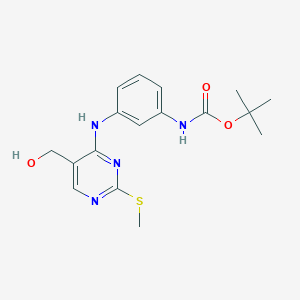
Tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrimidine ring, and a phenylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Coupling with Phenylcarbamate: The final step involves coupling the pyrimidine derivative with tert-butyl phenylcarbamate under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to achieve more efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylcarbamate moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be explored for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be investigated for its therapeutic potential. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Industry
In the material science industry, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and phenylcarbamate moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The methylthio and hydroxymethyl groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may differ in the position or type of substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H22N4O3S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-[[5-(hydroxymethyl)-2-methylsulfanylpyrimidin-4-yl]amino]phenyl]carbamate |
InChI |
InChI=1S/C17H22N4O3S/c1-17(2,3)24-16(23)20-13-7-5-6-12(8-13)19-14-11(10-22)9-18-15(21-14)25-4/h5-9,22H,10H2,1-4H3,(H,20,23)(H,18,19,21) |
InChI-Schlüssel |
XASYUPMTFSQQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2CO)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
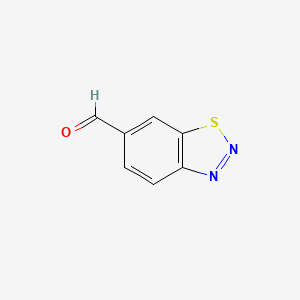
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
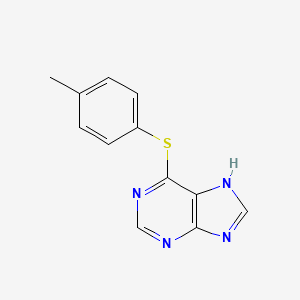
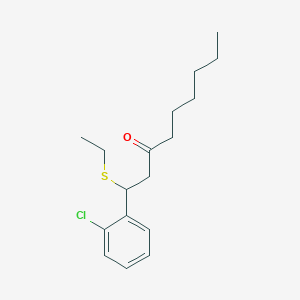
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
